(3S,4R)-4-((2-Methoxybenzyl)amino)tetrahydrofuran-3-ol
Description
Properties
Molecular Formula |
C12H17NO3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
(3S,4R)-4-[(2-methoxyphenyl)methylamino]oxolan-3-ol |
InChI |
InChI=1S/C12H17NO3/c1-15-12-5-3-2-4-9(12)6-13-10-7-16-8-11(10)14/h2-5,10-11,13-14H,6-8H2,1H3/t10-,11-/m1/s1 |
InChI Key |
PCTRBQFJHBYYRK-GHMZBOCLSA-N |
Isomeric SMILES |
COC1=CC=CC=C1CN[C@@H]2COC[C@H]2O |
Canonical SMILES |
COC1=CC=CC=C1CNC2COCC2O |
Origin of Product |
United States |
Preparation Methods
Hydroformylation of 2,5-Dihydrofuran
This process uses hydroformylation with a metal catalyst (e.g., cobalt carbonyl, bis(triphenylphosphine) platinum dichloride, or bis(triphenylphosphine) rhodium carbonyl hydride) under high-pressure conditions (50–100°C, 0.1–3 MPa). The reaction yields 3-formyl tetrahydrofuran, though selectivity issues due to regioisomer formation are noted.
Photoredox-Catalyzed Hydroformylation
Recent advances include photoredox catalysis, which offers milder conditions and improved selectivity. Using a blue LED light source and suitable photocatalysts, the hydroformylation proceeds with enhanced regioselectivity, reducing side products and waste.
| Catalyst | Conditions | Yield | Notes |
|---|---|---|---|
| Iridium photocatalyst | 50–60°C, 0.1–0.5 MPa, 12–24 hours | Moderate to high | Improved regioselectivity |
Direct Oxidation of 2,5-Dihydrofuran
Alternatively, oxidation methods using oxidants like DDQ or hypervalent iodine reagents can generate the aldehyde directly, but often with lower yields and selectivity.
Reductive Amination to Form the Target Compound
The final key step involves reductive amination of 3-formyl tetrahydrofuran with 2-methoxybenzylamine derivatives:
Reductive Amination Conditions
- Reagents: 2-methoxybenzylamine, reducing agents such as sodium cyanoborohydride or hydrogen with a metal catalyst.
- Catalysts: Palladium on carbon, Raney nickel, or platinum.
- Solvents: Methanol, ethanol, or acetic acid.
- Conditions: Mild heating (40–60°C), inert atmosphere, typically 3–6 hours.
This step introduces the amino group at the 3-position, with stereoselectivity controlled by chiral catalysts or auxiliaries to favor the (3S,4R) stereoisomer.
Stereoselectivity and Purification
Chiral catalysts or auxiliaries, such as chiral phosphines or amino acids, are employed to achieve the desired stereochemistry. Purification involves chromatography and recrystallization, with stereochemical confirmation via NMR and chiral HPLC.
Summary of Research Outcomes and Data Tables
| Route | Raw Materials | Key Reactions | Advantages | Limitations | Yield (%) |
|---|---|---|---|---|---|
| 1 | Maleic glycol | Cyclization + formylation + reductive amination | Cost-effective, accessible raw materials | Low yield, large NaBH4 use | 20–30 |
| 2 | Malic acid | Hydrogenation + cyclization + cyanide reduction | Cheap raw materials | Toxic reagents, safety hazards | 15–25 |
| 3 | 2,3-Dihydrofuran | Hydroformylation + reductive amination | Industrially scalable | Regioselectivity issues, waste | 30–40 |
| 4 | 4,5-Dihydrofuran-3-formic acid | Multi-step reduction and acylation | Higher yield (~38%) | Complex steps, safety concerns | 38 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, such as reducing the amino group to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (3S,4R)-4-((2-Methoxybenzyl)amino)tetrahydrofuran-3-ol can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology
In biological research, this compound might be studied for its interactions with enzymes or receptors, potentially serving as a lead compound for drug development.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications, such as targeting specific biological pathways or diseases.
Industry
In industry, the compound could be used in the development of new materials, catalysts, or other functional products.
Mechanism of Action
The mechanism of action of (3S,4R)-4-((2-Methoxybenzyl)amino)tetrahydrofuran-3-ol would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound’s closest analogs differ in substituent type, position, and stereochemistry. Key comparisons include:
A. (3R,4S)-4-(Benzylamino)tetrahydrofuran-3-ol (CAS: 1932070-91-1)
- Molecular Formula: C₁₁H₁₅NO₂
- Properties : Lower polarity due to the absence of the methoxy group; logP ≈ 2.5 (estimated), topological polar surface area (TPSA) ≈ 52 Ų.
- Applications : Primarily a synthetic intermediate for pharmaceuticals .
B. (3S,4R)-4-((4-Fluorobenzyl)amino)tetrahydrofuran-3-ol (CAS: 1933491-26-9)
- Molecular Formula: C₁₁H₁₄FNO₂
- Substituent: 4-Fluorobenzylamino.
- logP ≈ 2.3, TPSA ≈ 52 Ų.
- Applications : Investigated in drug development for improved pharmacokinetics .
(2R,3S,4S)-4-(4-Hydroxy-3-methoxybenzyl)-2-(5-hydroxy-3-methoxyphenyl)tetrahydrofuran-3-ol
Physicochemical and Pharmacokinetic Properties
The table below summarizes key differences:
| Compound | Molecular Formula | Substituent | logP* | TPSA (Ų) | Key Applications |
|---|---|---|---|---|---|
| Target Compound | C₁₂H₁₆NO₃ | 2-Methoxybenzylamino | ~2.0 | ~60 | Potential antitumor agent |
| (3R,4S)-4-(Benzylamino)tetrahydrofuran-3-ol | C₁₁H₁₅NO₂ | Benzylamino | ~2.5 | 52 | Synthetic intermediate |
| 4-Fluorobenzylamino Analog | C₁₁H₁₄FNO₂ | 4-Fluorobenzylamino | ~2.3 | 52 | Drug development |
| Dual Methoxy/Hydroxy Analog | C₂₀H₂₄O₆ | 3-Methoxy-4-hydroxybenzyl | ~1.8 | 110 | Antioxidant research |
*logP values estimated using Open Babel software or analog data .
Key Observations:
- Polarity: The target compound’s 2-methoxy group increases TPSA compared to non-polar benzyl analogs but remains less polar than hydroxyl-rich derivatives.
- Lipophilicity : The methoxy group slightly reduces logP (more hydrophilic) relative to benzyl or fluorobenzyl groups.
- Stereochemical Impact : The (3S,4R) configuration may influence binding affinity in chiral environments, such as enzyme active sites, compared to diastereomers .
Biological Activity
The compound (3S,4R)-4-((2-Methoxybenzyl)amino)tetrahydrofuran-3-ol is a tetrahydrofuran derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes current research findings on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 209.24 g/mol. The compound features a tetrahydrofuran ring substituted with a methoxybenzyl amino group, which is critical for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties : The compound has been shown to induce apoptosis in cancer cells and inhibit cell proliferation.
- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against certain bacterial strains.
- Neuroprotective Effects : There is emerging evidence that this compound may offer neuroprotective benefits.
The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets. Notably:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspase cascades, leading to increased apoptosis markers such as activated caspase 3 .
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G1 phase, further inhibiting cancer cell proliferation .
Anticancer Activity
A study evaluated the effects of this compound on various cancer cell lines, including MDA-MB-231 and Hs 578T. The results indicated that treatment with this compound led to significant reductions in cell viability and increased apoptotic signaling.
| Cell Line | IC50 (µM) | Apoptosis Induction (Fold Increase) |
|---|---|---|
| MDA-MB-231 | 15.1 | 5.0 |
| Hs 578T | 7.24 | 6.0 |
| BT-20 | 2.13 | 7.24 |
This table summarizes the cytotoxic effects observed in different breast cancer cell lines treated with the compound .
Antimicrobial Studies
In antimicrobial assays, this compound showed promising activity against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentrations (MICs) were determined as follows:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Candida albicans | 64 |
These findings suggest potential for further development as an antimicrobial agent .
Q & A
Q. What are the key considerations for synthesizing (3S,4R)-4-((2-methoxybenzyl)amino)tetrahydrofuran-3-ol with high stereochemical purity?
Methodological Answer: The synthesis requires precise control of stereochemistry, particularly at the 3S and 4R positions. A multi-step approach can be adapted from analogous tetrahydrofuran derivatives (e.g., ):
Ring formation : Use a Sharpless epoxidation or enzymatic resolution to establish the tetrahydrofuran backbone.
Amino group introduction : Employ nucleophilic substitution with 2-methoxybenzylamine under inert conditions (e.g., N₂ atmosphere) to minimize oxidation.
Catalytic hydrogenation : Optimize pressure (e.g., 30–50 psi H₂) and catalyst (e.g., Pd/C or Raney Ni) to reduce intermediates while preserving stereochemistry.
Chiral chromatography : Use HPLC with chiral stationary phases (e.g., amylose-based columns) to isolate the desired enantiomer .
Q. How can the stereochemical configuration of this compound be confirmed experimentally?
Methodological Answer: Combine spectroscopic and computational methods:
- NMR : Analyze coupling constants (e.g., ) and NOE effects to infer spatial arrangements ().
- X-ray crystallography : Resolve the crystal structure for unambiguous confirmation (commonly used in for related compounds).
- Optical rotation : Compare experimental [α]D values with literature data for analogous tetrahydrofuran derivatives .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
Methodological Answer: Design assays based on structural analogs ( ):
- Kinase inhibition : Test against kinases (e.g., MAPK or CDK families) using fluorescence polarization assays.
- Cellular uptake : Employ LC-MS/MS to quantify intracellular concentrations in cell lines (e.g., HEK-293).
- Cytotoxicity : Use MTT or ATP-based viability assays in cancer models (e.g., HeLa or MCF-7) .
Advanced Research Questions
Q. How can contradictory data on the compound’s biological activity across studies be resolved?
Methodological Answer: Address discrepancies by:
- Purity validation : Re-analyze batches via LC-MS to rule out impurities ( suggests ≤95% purity thresholds).
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time.
- Meta-analysis : Compare datasets using tools like PRISMA to identify methodological outliers .
Q. What strategies enhance metabolic stability of this compound in preclinical studies?
Methodological Answer: Modify vulnerable sites identified via metabolite profiling:
- Methoxy group stabilization : Replace the 2-methoxybenzyl group with bioisosteres (e.g., 2-ethoxy or halogenated analogs) to reduce oxidative demethylation ().
- Pro-drug design : Introduce ester or carbamate moieties at the hydroxyl group to delay hepatic clearance ().
- In silico modeling : Use ADMET predictors (e.g., SwissADME) to prioritize stable derivatives .
Q. How can retrosynthetic analysis improve route design for novel derivatives of this compound?
Methodological Answer: Leverage AI-driven tools ( ):
Database mining : Query Reaxys or SciFinder for analogous reactions (e.g., benzylamine couplings).
One-step synthesis prediction : Use platforms like Pistachio to identify direct routes (e.g., Mitsunobu reactions for stereospecific amino group introduction).
Green chemistry integration : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) in step optimization .
Q. What computational methods validate the compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking : Simulate binding poses with AutoDock Vina using crystal structures of target proteins (e.g., kinases from PDB).
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions.
- QSAR modeling : Corrogate substituent effects (e.g., methoxy vs. fluoro) on activity using MOE or Schrödinger .
Data Analysis & Technical Challenges
Q. How should researchers address low yields in the final hydrogenation step of the synthesis?
Methodological Answer: Troubleshoot using:
- Catalyst screening : Test alternatives (e.g., PtO₂ vs. Pd(OH)₂/C) under varying pressures ().
- Solvent optimization : Replace protic solvents (e.g., MeOH) with aprotic ones (e.g., THF) to prevent side reactions.
- In situ monitoring : Use FTIR or Raman spectroscopy to detect intermediate byproducts .
Q. What analytical techniques quantify trace impurities in the final product?
Methodological Answer:
- LC-MS/MS : Detect sub-0.1% impurities with MRM transitions ().
- NMR DOSY : Differentiate impurities via diffusion coefficients.
- ICP-MS : Screen for heavy metal residues from catalysts .
Safety & Compliance
Q. What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats ().
- Ventilation : Use fume hoods for powder handling to avoid inhalation.
- Waste disposal : Neutralize acidic/basic byproducts before disposal per EPA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
